molecular formula C13H14BrNO3 B187778 Benzyl 3-bromo-4-oxopiperidine-1-carboxylate CAS No. 174184-13-5

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

Cat. No.: B187778
CAS No.: 174184-13-5
M. Wt: 312.16 g/mol
InChI Key: HIJNDCHNTWYMKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of benzyl 4-oxopiperidine-1-carboxylate using copper bromide in ethyl acetate under a nitrogen atmosphere . The reaction is typically carried out at elevated temperatures, around 80°C, for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include various substituted piperidine derivatives.

    Reduction: Products include alcohols.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents.

    Industry: It is used in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
  • 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
  • Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
  • Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Uniqueness

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity compared to its analogs. This bromine atom allows for specific substitution reactions that are not possible with other similar compounds .

Properties

IUPAC Name

benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJNDCHNTWYMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)Br)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625538
Record name Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174184-13-5
Record name Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of N-benzyloxycarbonyl-4-piperidone (501, 27.3 g 117 mmol) in DCM (3 ml/mmol) was added DIPEA (25.5 ml, 146.2 mmol, 1.25 eg) and trimethylsilyl trifluoromethane sulfonate (25.4 ml, 141 mmol, 1.2 eg). The mixture was stirred for 30 minutes at 0° C. Next, N-bromosuccinimide (21.2 g, 119.3 mml, 1.02 eg) was added and stirring was continued for 16 hrs at room temperature. The reaction mixture was washed with 5% NaHCO3 and the organic layer was dried (MgSO4) and subsequently concentrated under reduced pressure. The resulting oil was purified by silica gel chromatography (diethyl ether/petroleum ether, 1/1 to 1/0, v/v, Rf 0.1) giving 502 in a yield of 90% as a yellow oil.
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Name
Yield
90%

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